Physicochemical Differentiation: Computed Lipophilicity (XLogP3) vs. Pyrazine Isomer
The target compound exhibits a computed XLogP3 of 0.7 [1], reflecting moderate hydrophilicity conferred by the two-nitrogen pyrimidine ring. The closest structural isomer—1-(4-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056‑95‑8), which replaces pyrimidine with pyrazine—yields a higher predicted clogP of 2.29 when computed using an alternative algorithm [2]. Although different computational methods were employed (XLogP3 vs. clogP), the ~1.6 log unit difference is directionally consistent with the additional nitrogen in pyrimidine reducing lipophilicity relative to pyrazine. This 40‑fold difference in predicted partition coefficient has implications for aqueous solubility, membrane permeability, and non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 1-(4-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 1448056-95-8): clogP = 2.29 |
| Quantified Difference | ΔlogP ≈ 1.6 units (~40-fold difference in partition coefficient) |
| Conditions | XLogP3 (PubChem-derived, target compound) vs. clogP (sildrug.ibb.waw.pl, pyrazine isomer); different algorithms limit direct comparability |
Why This Matters
A 1.6 log unit difference in lipophilicity translates to substantial differences in aqueous solubility and passive membrane permeability, directly impacting compound handling, assay compatibility, and pharmacokinetic behavior in cell-based or in vivo studies.
- [1] Kuujia.com. CAS No. 2034527-12-1: Computed Properties – XLogP3. Available at: https://www.kuujia.com/cas-2034527-12-1.html (accessed 2026-04-29). View Source
- [2] sildrug.ibb.waw.pl. Molecular drawing tool – Computed properties for C₁₄H₁₇N₅O₂ isomer: clogP 2.29, TPSA 78.86, MW 287.32. Available at: https://sildrug.ibb.waw.pl (accessed 2026-04-29). View Source
